(Z)-Pralidoxime methylsulfonate
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Overview
Description
Pralidoxime mesylate, (Z)- is a chemical compound primarily known for its role as an antidote to organophosphate poisoning. Organophosphates are a class of chemicals commonly found in pesticides and nerve agents. Pralidoxime mesylate, (Z)- works by reactivating the enzyme acetylcholinesterase, which is inhibited by organophosphates, thereby reversing the toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate, (Z)- is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of pralidoxime mesylate, (Z)- involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Reaction of pyridine-2-carboxaldehyde with hydroxylamine: under controlled temperature and pH conditions.
Alkylation with methyl iodide: in the presence of a suitable solvent.
Conversion to the mesylate salt: by reacting with methanesulfonic acid.
Chemical Reactions Analysis
Types of Reactions: Pralidoxime mesylate, (Z)- primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted pyridinium compounds.
Oxidation and Reduction: Formation of corresponding oximes and reduced amines.
Scientific Research Applications
Pralidoxime mesylate, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and interactions with biological molecules.
Medicine: Widely used as an antidote for organophosphate poisoning and in the treatment of myasthenia gravis.
Industry: Employed in the development of antidote formulations and in the study of pesticide toxicity.
Mechanism of Action
Pralidoxime mesylate, (Z)- reactivates acetylcholinesterase by binding to the enzyme’s anionic site. This binding displaces the organophosphate from the esteratic site, allowing the enzyme to regain its activity . The compound also slows the aging process of phosphorylated acetylcholinesterase, making it more amenable to reactivation .
Comparison with Similar Compounds
- Obidoxime
- HI-6
- Trimedoxime
- Methoxime
Comparison: Pralidoxime mesylate, (Z)- is unique in its high efficacy in reactivating acetylcholinesterase inhibited by organophosphates. Compared to other oximes, it has a broader spectrum of activity and is the only FDA-approved antidote for organophosphate poisoning . Other oximes like obidoxime and HI-6 are also effective but may have different pharmacokinetic profiles and specificities for various organophosphates.
Properties
CAS No. |
29603-50-7 |
---|---|
Molecular Formula |
C8H12N2O4S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChI Key |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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